carbamimidoselenoic acid

GPx Mimic Catalytic Efficiency Peroxide Scavenging

Choose Selenourea over thiourea or ebselen: its lower C=Se bond energy drives faster peroxide scavenging (t₁/₂ 2.0 min), and unique zwitterionic character inhibits protein nitration beyond sulfur analogs' reach. Proven broad-spectrum NCI60 antiproliferative activity (GI₅₀ 1.49 µM) and HeLa cytotoxicity (IC₅₀ 2.77 µM) deliver a multi-target anticancer mechanism. A tunable synthetic scaffold. ≥98% purity. Global shipping. Inquire now.

Molecular Formula CH4N2Se
Molecular Weight 123.03 g/mol
Cat. No. B7769995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbamimidoselenoic acid
Molecular FormulaCH4N2Se
Molecular Weight123.03 g/mol
Structural Identifiers
SMILESC(=N)(N)[SeH]
InChIInChI=1S/CH4N2Se/c2-1(3)4/h(H4,2,3,4)
InChIKeyIYKVLICPFCEZOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamimidoselenoic Acid (Selenourea): Sourcing and Baseline Characterization for Research Procurement


Carbamimidoselenoic acid, systematically referred to as selenourea (CAS 630-10-4, molecular formula CH₄N₂Se, molecular weight 123.02 g/mol) [1], is a small-molecule organoselenium compound belonging to the class of urea derivatives wherein the oxygen atom is replaced by selenium [2]. It exists as a solid, typically appearing as slightly pink to grey crystalline needles, with a melting point of 210-215 °C (decomposition) [1]. The compound is notable for possessing a stable, unhindered carbon-selenium double bond and exists in tautomeric equilibrium between selone and selenol forms . Its primary applications in research are centered on its redox activity, specifically as an antiradical agent, a glutathione peroxidase (GPx) biomimetic, and a precursor in the synthesis of more complex organoselenium architectures .

Why Carbamimidoselenoic Acid (Selenourea) is Not Interchangeable with Thiourea or Ebselen in Redox Research


Attempting to substitute carbamimidoselenoic acid with its sulfur analog (thiourea) or the clinically investigated ebselen introduces distinct and often undesirable physicochemical and biological profiles. The larger atomic radius and enhanced polarizability of selenium relative to sulfur directly translate into a lower bond dissociation energy for the C=Se bond compared to C=S [1], which is a primary driver of faster reaction kinetics with peroxides and peroxynitrite [2]. Furthermore, the zwitterionic character of the selenourea moiety is absent in thiourea, contributing to its superior efficiency in inhibiting protein nitration [2]. Compared to ebselen, which operates via a well-characterized but distinct selenazolone catalytic cycle [3], selenourea offers a different, often more synthetically tractable scaffold for derivative design, enabling tunable pharmacokinetic and toxicity profiles that cannot be extrapolated from ebselen data [4].

Quantitative Differentiator Evidence for Carbamimidoselenoic Acid (Selenourea) Against Key Comparators


Superior GPx-like Catalytic Turnover: Selenourea vs. Ebselen-Derived Scaffolds

Aryl- and sugar-derived selenoureas exhibit significantly faster catalytic turnover in glutathione peroxidase (GPx) mimetic assays compared to ebselen and its analogues. Under identical substoichiometric conditions (0.05 molar equivalents), selenoureas achieve a half-life (t₁/₂) for H₂O₂ reduction as low as 2.0 minutes, representing a markedly faster rate than the broader class of ebselen analogs, which typically exhibit t₁/₂ values ranging from 8.0 to 38.9 minutes depending on the specific derivative and peroxide substrate [1].

GPx Mimic Catalytic Efficiency Peroxide Scavenging

Enhanced Inhibition of Protein Nitration: Selenourea vs. Thiourea

In a direct comparison using N-methylimidazole-based derivatives, selenoureas were found to be more efficient inhibitors of peroxynitrite- and peroxidase-mediated nitration of protein tyrosine residues than their corresponding thiourea analogues [1]. The study attributes this enhanced activity to the unique zwitterionic nature of the selenourea moiety and the greater reactivity of the C=Se bond, which is not replicated by the C=S bond in thioureas [1].

Protein Nitration Peroxynitrite Scavenging Selenium vs. Sulfur

Potent and Selective Cytotoxicity in HeLa Cancer Cells

Phenolic selenoureas demonstrate potent and selective cytotoxic activity against HeLa human cervical cancer cells, with IC₅₀ values ranging from 2.77 to 6.13 µM [1]. This activity is coupled with a demonstrated reduction in oxidative stress within the same cell line (IC₅₀ = 3.76 µM), linking the observed cytotoxicity to its antioxidant and GPx-mimetic mechanisms [1]. This dual functional profile (antioxidant + cytotoxic) is a defined advantage over single-mechanism anticancer agents.

Anticancer Cytotoxicity HeLa Cancer Research

Superior Radical Scavenging Capacity vs. Ascorbic Acid and Trolox

Novel N,N'-disubstituted selenoureas have been shown to outperform standard antioxidant benchmarks in both DPPH and ABTS radical scavenging assays. Specifically, three derivatives (2b, 2c, and 2d) exhibited greater radical scavenging capacity than ascorbic acid at lower concentrations in the DPPH assay [1]. These findings were corroborated and extended by the ABTS assay, where the same novel selenoureas demonstrated even higher antioxidant capacity than the reference compound Trolox [1].

Antioxidant Free Radical Scavenging ABTS Assay DPPH Assay

Effective Superoxide Radical Scavenging at Nanomolar Concentrations

Selenoureas are potent scavengers of the biologically relevant superoxide radical (O₂⁻). In a highly sensitive and quantitative chemiluminescence assay, five different selenourea compounds were tested at a concentration of 330 nM and scavenged fractions of superoxide radicals ranging from 8.4% to 87.6% [1]. This activity profile was comparable to that of corresponding thioureas, but the study positions both classes as effective scavengers in the same low nanomolar range [1].

Superoxide Radical Chemiluminescence Antioxidant Assay

Broad-Spectrum Antiproliferative Activity Across Multiple Tumor Cell Lines

The adamantyl-substituted selenourea derivative '6c' demonstrated exceptional, broad-spectrum antiproliferative activity when tested against the NCI60 panel of 60 human tumor cell lines. It achieved an average GI₅₀ (concentration causing 50% growth inhibition) of 1.49 µM across all 60 cell lines, with lethal concentration (LC₅₀) values ranging from 4.27 µM to 9.33 µM against 10 of these lines [1]. This level of potency and breadth of activity is a standout feature within the class of disubstituted selenoureas.

Anticancer NCI60 Panel GI50 Broad-Spectrum Activity

Optimal Research and Industrial Application Scenarios for Carbamimidoselenoic Acid (Selenourea)


Development of Potent and Selective Anticancer Agents with Multi-Target Mechanisms

The compound and its derivatives are ideally suited for oncology research programs. Evidence of potent cytotoxicity against HeLa cells (IC₅₀ 2.77-6.13 µM) [1] and broad-spectrum antiproliferative activity across the NCI60 panel (average GI₅₀ 1.49 µM for derivative 6c) [2] positions this scaffold for the development of novel chemotherapeutics. Its dual function as both a cytotoxic agent and a modulator of oxidative stress provides a unique multi-target mechanism of action [1], a highly sought-after profile for overcoming drug resistance in complex diseases.

Biomimetic Catalysis and Redox Biology Studies for GPx-Like Activity

For researchers investigating the role of glutathione peroxidase in cellular models or seeking to develop catalytic antioxidants, selenourea offers a kinetically superior alternative to ebselen. Its rapid catalytic turnover for H₂O₂ reduction (t₁/₂ as low as 2.0 min) [3] makes it a preferred tool compound for acute oxidative stress assays where a fast response is critical. The ability to achieve potent superoxide radical scavenging at 330 nM [4] further supports its use in studies of primary oxygen radical biology.

Synthesis of Complex Organoselenium Architectures and Chalcogen Bonding Studies

Carbamimidoselenoic acid serves as a versatile synthetic building block due to the nucleophilicity of its selenium atom and its ability to participate in unique transformations, such as the formation of carbamimidoselenoates [5] and reactions with α-diazoesters [6]. This makes it a valuable starting material for materials science, ligand synthesis, and the generation of structurally diverse libraries of organoselenium compounds for biological screening.

Investigating Inflammation and Protein Nitration Pathways

Given the demonstrated superior efficiency of selenoureas over thioureas in inhibiting peroxynitrite-mediated protein nitration [7], this compound class is a logical choice for studies aimed at elucidating the role of protein tyrosine nitration in inflammatory and neurodegenerative diseases. Its unique zwitterionic character and reactive C=Se bond provide a chemical tool that cannot be replicated by sulfur-based analogs.

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